molecular formula C22H31O8P B10859500 11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) CAS No. 22252-38-6

11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate)

Cat. No.: B10859500
CAS No.: 22252-38-6
M. Wt: 454.4 g/mol
InChI Key: PWTIEVRZANUUHG-PJHHCJLFSA-N
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Description

Methylprednisolone phosphoric acid is a synthetic glucocorticoid derived from methylprednisolone. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is a phosphoric acid ester of methylprednisolone, which enhances its solubility and bioavailability, making it suitable for various medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylprednisolone phosphoric acid involves the esterification of methylprednisolone with phosphoric acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity. The process involves the following steps:

Industrial Production Methods

Industrial production of methylprednisolone phosphoric acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of methylprednisolone are activated and esterified with phosphoric acid in industrial reactors.

    Purification and Quality Control: The product is purified using industrial-scale chromatography and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methylprednisolone phosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various methylprednisolone derivatives, which may have enhanced or modified pharmacological properties .

Scientific Research Applications

Methylprednisolone phosphoric acid has a wide range of scientific research applications:

Mechanism of Action

Methylprednisolone phosphoric acid exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it regulates gene expression. The compound suppresses the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and immune responses. It also modulates the activity of various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylprednisolone phosphoric acid is unique due to its enhanced solubility and bioavailability, which make it more effective in certain medical applications. Its specific esterification with phosphoric acid also provides distinct pharmacokinetic properties compared to other glucocorticoids .

Properties

CAS No.

22252-38-6

Molecular Formula

C22H31O8P

Molecular Weight

454.4 g/mol

IUPAC Name

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate

InChI

InChI=1S/C22H31O8P/c1-12-8-14-15-5-7-22(26,18(25)11-30-31(27,28)29)21(15,3)10-17(24)19(14)20(2)6-4-13(23)9-16(12)20/h4,6,9,12,14-15,17,19,24,26H,5,7-8,10-11H2,1-3H3,(H2,27,28,29)/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1

InChI Key

PWTIEVRZANUUHG-PJHHCJLFSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)(O)O)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)(O)O)O

Origin of Product

United States

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